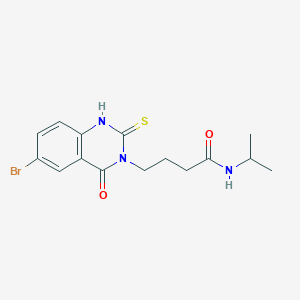
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a quinazoline derivative that has been synthesized through a multistep process, and it exhibits unique biochemical and physiological effects.
科学的研究の応用
Medicinal Chemistry and Biological Activities
Quinazoline derivatives, including 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide, are notable for their broad spectrum of biological activities. These compounds are integral in medicinal chemistry, primarily due to their antibacterial, antihypertensive, anti-inflammatory, and anticancer properties. Notably, N-sulfonylamino azinones, a subclass of quinazoline derivatives, have been recognized for their significant biological activities and are considered privileged heterocycles in medicinal chemistry (Elgemeie, Azzam, & Elsayed, 2019).
Optoelectronic Material Applications
In addition to their medicinal applications, quinazoline derivatives have garnered attention for their potential in optoelectronic materials. These compounds, particularly when incorporated into π-extended conjugated systems, are highly valued for creating novel materials. Such derivatives have been used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They are also being explored as potential structures for nonlinear optical materials and colorimetric pH sensors. The incorporation of quinazoline and pyrimidine fragments into these systems is crucial for the development of advanced optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Drug Development
A significant area of research involving quinazoline derivatives is their application in cancer treatment. Quinazoline is known to inhibit EGFR, and recent studies have led to the discovery of derivatives that inhibit both wild-type and mutated EGFR. The structural diversity and the ability to target multiple proteins make quinazoline derivatives promising candidates in anticancer drug development. Ongoing research and approved patents for the use of these compounds as inhibitors of various proteins further highlight their potential in this field (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
特性
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-9(2)17-13(20)4-3-7-19-14(21)11-8-10(16)5-6-12(11)18-15(19)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,20)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUHWURQDXUFRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


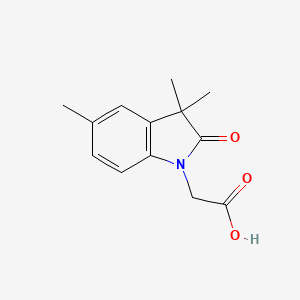
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2357556.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2357557.png)
![2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2357558.png)
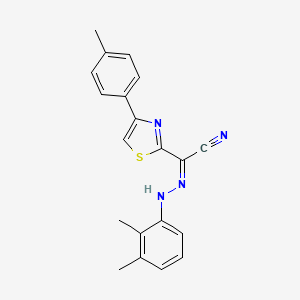
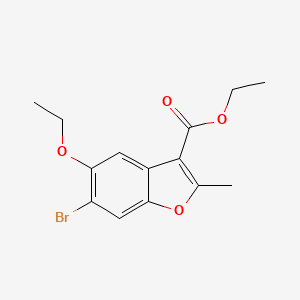
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2357565.png)

![(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl](/img/structure/B2357568.png)
![benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2357569.png)

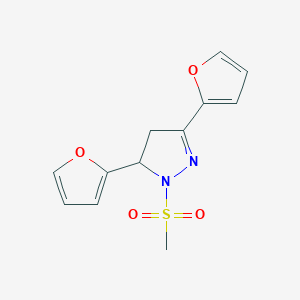
![9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2357574.png)